molecular formula C12H11ClN2O3 B5318597 1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5318597
M. Wt: 266.68 g/mol
InChI Key: OVQWPUYJPIEOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as barbituric acid derivative, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. This compound enhances the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission. This results in the sedative and hypnotic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to decrease the excitability of neurons, resulting in a decrease in anxiety and tension. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its well-established mechanism of action and its potential applications in the treatment of neurological disorders. However, the limitations of using this compound include its potential for abuse and addiction, as well as its potential for side effects such as respiratory depression and cardiovascular effects.

Future Directions

There are several future directions for the research on 1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new derivatives of this compound that have improved efficacy and reduced side effects. Another direction is the investigation of the potential applications of this compound in the treatment of other neurological disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a variety of methods. One common method is the reaction between this compound acid and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction between this compound acid and 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely investigated for its potential applications in scientific research. One of the most significant applications is its use as a central nervous system depressant. This compound has been shown to have sedative, hypnotic, and anticonvulsant properties, making it a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-9-3-1-8(2-4-9)5-6-15-11(17)7-10(16)14-12(15)18/h1-4H,5-7H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQWPUYJPIEOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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